molecular formula C2H8N2 B1196685 Ethylhydrazine CAS No. 624-80-6

Ethylhydrazine

Cat. No.: B1196685
CAS No.: 624-80-6
M. Wt: 60.1 g/mol
InChI Key: WHRIKZCFRVTHJH-UHFFFAOYSA-N
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Description

Ethylhydrazine (C₂H₅NHNH₂) is an alkyl-substituted hydrazine derivative characterized by an ethyl group attached to one nitrogen atom of the hydrazine backbone. It is a versatile nucleophile widely used in organic synthesis, particularly in the formation of pyrazole derivatives, heterocyclic compounds, and pharmaceutical intermediates . Its reactivity is influenced by the electron-donating ethyl group, which modulates both steric and electronic effects during nucleophilic attacks. This compound participates in reactions such as:

  • Nucleophilic addition to α,β- and β,γ-unsaturated ketones to form hydrazones or β-ethylhydrazinyl ketones .
  • Deethylation under specific conditions, leading to simpler hydrazine derivatives .
  • Coordination with transition metals in catalytic systems, though this is less documented in the provided evidence.

Its applications span agrochemicals (e.g., biopesticides containing amine groups) and pharmaceuticals (e.g., antitumor agents and pyrazole-based drugs) .

Preparation Methods

Fischer Synthesis via N-Nitroso Compound Reduction

The classical Fischer synthesis involves the reduction of N-nitroso-N,N'-diethyl urea using zinc dust in alcoholic solutions. This method, first reported in the mid-20th century, proceeds via cleavage of the nitroso group to yield ethylhydrazine . Key steps include:

  • Reagents : N-Nitroso-N,N'-diethyl urea, zinc dust, ethanol.

  • Conditions : Room temperature, atmospheric pressure.

  • Yield : ~40–50% (isolated as hydrochloride salt) .

While historically significant, this method suffers from moderate yields and the use of hazardous nitroso precursors. Modern adaptations replace zinc with catalytic hydrogenation, though scalability remains challenging .

Direct Ethylation of Hydrazine

Direct alkylation of hydrazine with ethylating agents like ethyl sulfate (C₂H₅OSO₃H) or ethyl chloride (C₂H₅Cl) represents a straightforward route. The reaction occurs in alkaline media to favor monoalkylation:
N2H4+C2H5XC2H5NHNH2+HX(X = Cl, OSO3H)\text{N}_2\text{H}_4 + \text{C}_2\text{H}_5\text{X} \rightarrow \text{C}_2\text{H}_5\text{NHNH}_2 + \text{HX} \quad (\text{X = Cl, OSO}_3\text{H})

Experimental Data:

Ethylating Agent Base Solvent Yield (%) Reference
Ethyl sulfateKOH/EtOHEthanol32 (HCl salt)
Ethyl chlorideNaOH/H₂OWater25 (freebase)

This method prioritizes simplicity but struggles with regioselectivity, often producing dithis compound as a byproduct. Optimizing molar ratios (hydrazine:ethylating agent ≥ 3:1) minimizes over-alkylation .

Azine Alkylation and Hydrolysis

A scalable industrial approach involves the formation of methyl ethyl ketone azine (MEK azine) followed by alkylation and hydrolysis:

  • Azine Formation :
    N2H4+2CH3COC2H5(CH3COC2H5)2N2H2\text{N}_2\text{H}_4 + 2 \text{CH}_3\text{COC}_2\text{H}_5 \rightarrow (\text{CH}_3\text{COC}_2\text{H}_5)_2\text{N}_2\text{H}_2

  • Alkylation : Reaction with diethyl sulfate forms a complex intermediate.

  • Hydrolysis : Acidic cleavage yields this compound sulfate .

Process Parameters:

  • Catalyst : None required (thermal activation).

  • Temperature : 80–100°C (hydrolysis step).

  • Yield : 70–80% (freebase after neutralization) .

This method benefits from reusable reagents (MEK) and high purity but requires stringent temperature control to avoid decomposition .

Catalytic Alkylation of Acetylhydrazine

A modern Chinese patent (CN112624938B) details a two-step catalytic synthesis:

  • Acetylthis compound Formation :
    Acetylhydrazine+C2H5BrCu(I) catalystN-Acetyl-N’-ethylhydrazine\text{Acetylhydrazine} + \text{C}_2\text{H}_5\text{Br} \xrightarrow{\text{Cu(I) catalyst}} \text{N-Acetyl-N'-ethylhydrazine}

  • Deprotection : HCl-mediated cleavage yields this compound dihydrochloride .

Optimization Data:

Step Catalyst Solvent Yield (%)
AlkylationCu(I)-NHC complexTHF88.4
DeprotectionConcentrated HClMethanol99.0

This method achieves near-quantitative yields and is suitable for industrial-scale production. However, the use of bromoethane (carcinogenic) necessitates safety protocols .

Grignard Reagent Approach

This compound can be synthesized via reaction of hydrazine with ethyl magnesium bromide (C₂H₅MgBr):
N2H4+C2H5MgBrC2H5NHNH2+MgBr(OH)\text{N}_2\text{H}_4 + \text{C}_2\text{H}_5\text{MgBr} \rightarrow \text{C}_2\text{H}_5\text{NHNH}_2 + \text{MgBr(OH)}

Key Considerations:

  • Solvent : Anhydrous ether or THF.

  • Yield : ~30–40% (low due to competing side reactions) .

  • Limitations : Sensitivity to moisture and stoichiometric byproduct formation.

Comparative Analysis of Methods

Method Yield (%) Scalability Safety Concerns Cost Efficiency
Fischer Synthesis40–50LowNitroso compound toxicityModerate
Direct Ethylation25–32ModerateOver-alkylationHigh
Azine Alkylation70–80HighHigh-temperature stepsModerate
Catalytic Alkylation88–99HighBromoethane handlingHigh
Grignard Approach30–40LowMoisture sensitivityLow

Chemical Reactions Analysis

Types of Reactions: Ethylhydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Ethyl diazene and nitrogen gas.

    Reduction: Ethylamine.

    Substitution: Hydrazones.

Scientific Research Applications

Pharmaceutical Applications

Ethylhydrazine is utilized in the pharmaceutical industry primarily as an intermediate in the synthesis of various drugs. Its ability to interact with different functional groups makes it a valuable building block for creating complex molecules.

Key Pharmaceutical Uses:

  • Antituberculosis Agents : this compound is a precursor in the synthesis of isoniazid, a well-known antituberculosis medication.
  • Antidiabetic Drugs : It is involved in the production of certain hypoglycemic agents, which help manage diabetes mellitus.
  • Monoamine Oxidase Inhibitors : this compound and its derivatives can act as inhibitors of monoamine oxidase, an enzyme that breaks down neurotransmitters in the brain, thus having potential implications in treating depression and anxiety disorders .

Agricultural Applications

In agriculture, this compound serves as an important component in the formulation of pesticides and herbicides. Its effectiveness in controlling pests and promoting plant growth makes it a significant chemical in agrochemicals.

Key Agricultural Uses:

  • Herbicides : this compound derivatives are used to develop selective herbicides that target specific weeds without harming crops.
  • Plant Growth Regulators : These compounds can influence plant growth patterns, enhancing yield and resistance to environmental stressors .

Industrial Applications

This compound finds extensive use in various industrial applications due to its chemical properties.

Key Industrial Uses:

  • Rocket Propellants : this compound is a component of high-energy fuels used in rocket propulsion systems due to its high reactivity and energy content.
  • Corrosion Inhibitors : In industrial settings, it acts as a corrosion inhibitor in boiler systems and other equipment exposed to harsh environments .
  • Chemical Synthesis : It serves as a reducing agent in organic synthesis, facilitating reactions that require electron donation .

Toxicological Considerations

While this compound has numerous applications, it is essential to consider its toxicological profile. Studies indicate that exposure to this compound can lead to various health risks, including potential carcinogenic effects. The International Agency for Research on Cancer (IARC) classifies hydrazines as possibly carcinogenic to humans based on animal studies .

Data Tables

Application AreaSpecific UsesNotes
PharmaceuticalsAntituberculosis agentsPrecursor for isoniazid
Antidiabetic drugsInvolved in the synthesis of hypoglycemic agents
Monoamine oxidase inhibitorsPotential treatments for mood disorders
AgricultureHerbicidesSelective action against weeds
Plant growth regulatorsEnhances crop yield
IndustrialRocket propellantsHigh-energy fuel component
Corrosion inhibitorsProtects industrial equipment
Chemical synthesisActs as a reducing agent

Case Studies

  • Synthesis of Isoniazid :
    A study demonstrated the efficiency of this compound in synthesizing isoniazid through a reaction with acetyl hydrazine. This method provided a high yield and purity of the final product, showcasing this compound's role as a key intermediate in pharmaceutical manufacturing .
  • Pesticide Development :
    Research on this compound derivatives revealed their effectiveness as herbicides against common agricultural weeds. Field trials indicated significant reductions in weed populations while maintaining crop health, highlighting its potential for sustainable agricultural practices .
  • Corrosion Inhibition Studies :
    Experimental setups tested this compound's efficacy as a corrosion inhibitor in industrial boilers. Results showed a marked decrease in corrosion rates compared to untreated systems, suggesting its viability for protecting metal surfaces from degradation .

Mechanism of Action

Ethylhydrazine exerts its effects primarily through nucleophilic addition reactions. It reacts with carbonyl compounds to form hydrazones via a two-step mechanism. Initially, this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate. This intermediate then dehydrates to yield the final hydrazone product .

Comparison with Similar Compounds

Structural and Electronic Properties

Compound Molecular Formula Substituent(s) Key Electronic Features
Hydrazine H₂NNH₂ None High nucleophilicity; prone to oxidation
Methylhydrazine CH₃NHNH₂ Methyl Moderate steric hindrance; higher stability
1,1-Dimthis compound (CH₃)₂NNH₂ Two methyl groups Steric bulk reduces reactivity with bulky substrates
Phenylhydrazine C₆H₅NHNH₂ Phenyl Conjugated π-system enhances resonance stabilization
This compound C₂H₅NHNH₂ Ethyl Increased steric effects vs. methyl; electron-donating alkyl chain

Key Insights :

  • This compound’s ethyl group provides greater steric hindrance than mthis compound but less than 1,1-dimthis compound. This impacts its accessibility to electrophilic centers in substrates .
  • Unlike phenylhydrazine, this compound lacks aromatic conjugation, making it less stabilized but more reactive in aliphatic systems .

Reactivity in Nucleophilic Addition Reactions

This compound vs. Mthis compound and Hydrazine

Reaction System This compound Mthis compound/Hydrazine
Addition to β,γ-unsaturated ketones Requires 2 H₂O molecules; ΔG‡ = 24.2 kcal/mol (TS3a-4a) Not explicitly studied, but mthis compound shows higher yields in pyrazole synthesis
Addition to α,β-unsaturated ketones Prefers C=C bond attack (1 H₂O; ΔG‡ = 14.7 kcal/mol) over C=O (2 H₂O; ΔG‡ = 22.2 kcal/mol) Mthis compound favors C=O addition with lower activation barriers
Product Stability β-Ethylhydrazinyl ketone (ΔG = –9.5 kcal/mol) is thermodynamically favored Methyl-substituted hydrazones are more stable than ethyl analogs

Key Insights :

  • This compound’s selectivity for C=C bonds in α,β-unsaturated ketones is unique among alkylhydrazines, attributed to its balanced steric/electronic profile .
  • Mthis compound exhibits higher reaction yields (e.g., 70–85% in pyrazolo[3,4-b]pyridine synthesis) compared to this compound (50–60%) due to less steric hindrance .

Dealkylation Tendencies and Reaction Yields

Compound Dealkylation Tendency Example Reaction Outcome
This compound High (forms hydrazine via deethylation) Pyrazolo[3,4-b]pyridines with 3-amino substituents
Mthis compound Moderate (partial demethylation observed) Same products as 1,1-dimthis compound reactions
1,1-Dimthis compound Low (retains methyl groups) Stable dimethyl-substituted intermediates

Key Insights :

  • This compound’s propensity for deethylation limits its utility in reactions requiring intact alkyl groups but benefits syntheses needing hydrazine derivatives .

Thermodynamic and Kinetic Parameters

Activation Barriers in Key Reactions

Reaction Pathway This compound (ΔG‡, kcal/mol) Mthis compound (ΔG‡, kcal/mol)
C=O addition (β,γ-unsaturated ketone) 24.2 (2 H₂O) Not reported
C=C addition (α,β-unsaturated ketone) 14.7 (1 H₂O) Not reported
Pyrazole formation N/A 15–20 (estimated from yields)

Thermodynamic Data :

  • This compound’s β-ethylhydrazinyl ketone formation is exergonic (ΔG = –9.5 kcal/mol), ensuring product stability .

Key Insights :

  • This compound’s role in agrochemicals is distinct, as it contributes amine functionalities critical for plant growth regulation .

Biological Activity

Ethylhydrazine (C2H8N2), a simple hydrazine derivative, has garnered attention in various fields, particularly in pharmacology and toxicology. This article explores the biological activity of this compound, examining its mechanisms of action, toxicity, and potential therapeutic applications based on diverse research findings.

This compound is characterized by its hydrazine functional group, which is known for its nucleophilic properties. This compound can participate in various biochemical reactions, including:

  • Formation of Hydrazones : this compound can react with carbonyl compounds to form hydrazones, which exhibit a range of biological activities such as antimicrobial and anticancer properties .
  • Inhibition of Enzymatic Activity : this compound has been shown to inhibit certain enzymes, including acetylcholinesterase, which plays a crucial role in neurotransmission. This inhibition can lead to increased levels of acetylcholine, affecting synaptic transmission and potentially leading to neurotoxic effects .

Toxicological Profile

The biological activity of this compound also encompasses its toxicological effects. Studies indicate that this compound is a potent hepatotoxic agent, causing liver damage through the induction of oxidative stress and DNA damage:

  • DNA Damage : In vivo studies have demonstrated that this compound can induce DNA strand breaks in liver cells, contributing to its carcinogenic potential .
  • Carcinogenicity : this compound has been associated with an increased risk of liver tumors in animal models. For instance, Syrian hamsters exposed to high doses developed hepatocellular carcinomas .
Study TypeFindings
In Vivo (Mice)Induced DNA strand breaks in liver and lungs .
In Vivo (Hamsters)Hepatocellular carcinomas observed at high exposure levels .
Occupational StudyNo significant increase in all-cause mortality among exposed workers .

Case Studies

Several case studies highlight the adverse effects associated with this compound exposure:

  • Occupational Exposure : A cohort study involving workers at a hydrazine manufacturing plant revealed no significant increase in lung cancer or overall mortality despite chronic exposure to low levels of hydrazine .
  • Acute Toxicity Incident : A case report documented severe renal and hepatic failure in an individual following acute exposure to hydrazine, resulting in death after 21 days. Autopsy findings indicated significant organ damage consistent with hydrazine toxicity .

Therapeutic Applications

Despite its toxicity, this compound and its derivatives are being investigated for potential therapeutic applications:

  • Anticancer Agents : Research into hydrazone derivatives has shown promise as anticancer agents due to their ability to induce apoptosis in cancer cells .
  • Drug Development : this compound's reactivity with various biomolecules makes it a candidate for developing novel pharmaceuticals targeting specific diseases.

Q & A

Basic Research Questions

Q. What are the best practices for optimizing the synthesis of ethylhydrazine and its derivatives in laboratory settings?

this compound synthesis often involves hydrazine derivatives reacting with ethylating agents under controlled conditions. Key optimization strategies include:

  • Pretreatment of hydrazine salts : this compound oxalate and related salts may require pretreatment with triethylamine (Et₃N) to neutralize acidic byproducts and improve reaction efficiency .
  • Solvent selection : Methanol or tetrahydrofuran (THF) is preferred for solubility, especially when handling hydrochloride salts .
  • Temperature control : Reactions at elevated temperatures (e.g., reflux) should be monitored to avoid decomposition . Yield and purity are validated via NMR, IR, and mass spectrometry .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?

  • Chromatography : Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is effective for detecting trace impurities, especially in environmental samples .
  • Spectroscopy : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms molecular structure, while Infrared (IR) spectroscopy identifies functional groups (e.g., N–H stretching at ~3300 cm⁻¹) .
  • Elemental analysis : Quantifies carbon, hydrogen, and nitrogen content to verify stoichiometry .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

  • Salt formation : Hydrochloride salts (e.g., this compound hydrochloride) enhance stability and aqueous solubility .
  • Storage conditions : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or moisture absorption .
  • Inert atmospheres : Conduct reactions under nitrogen/argon to minimize degradation .

Advanced Research Questions

Q. What mechanisms explain the unexpected elimination of alkyl groups in reactions involving this compound?

this compound can undergo retro-alkylation under basic or high-temperature conditions. For example, in pyrazolo[3,4-b]pyridine synthesis, the ethyl group is eliminated due to steric strain or electron-withdrawing effects from adjacent substituents. This phenomenon is critical for designing regiospecific derivatives . Mechanistic studies using isotopic labeling (e.g., ¹³C or ²H) and DFT calculations are recommended to trace reaction pathways .

Q. How should researchers address discrepancies in elemental profiling data for this compound across laboratories?

Variability in assays (e.g., hydrazine hydrate analysis) often stems from:

  • Sample contamination : Use trace-metal-grade solvents and avoid glassware with leachable ions .
  • Method standardization : Adopt protocols from agencies like NASA, which emphasize rigorous calibration and interlaboratory validation for hydrazine derivatives .
  • Statistical analysis : Apply Grubbs’ test to identify outliers and refine detection limits .

Q. What intermolecular interactions dominate the crystallization behavior of this compound derivatives?

X-ray crystallography reveals that hydrogen bonding between the hydrazine –NH₂ group and electronegative atoms (e.g., Cl, O) governs packing patterns. For example, in 1-(2,4-dichlorophenyl)this compound hydrochloride, N–H···Cl interactions create a layered lattice structure . Solvent polarity and temperature gradients during crystallization further modulate morphology .

Q. How does this compound interact with biological macromolecules in mechanistic studies?

  • Enzyme inhibition : this compound derivatives disrupt heme biosynthesis by alkylating protoporphyrin IX, as observed in cytochrome P-450 studies. This is validated via UV-Vis spectroscopy and enzyme kinetics .
  • Protein crosslinking : Use fluorescence quenching or isothermal titration calorimetry (ITC) to quantify binding affinities with target proteins .

Q. Methodological Considerations

  • Synthetic scalability : Pilot-scale reactions should prioritize safety due to hydrazine’s toxicity; consider continuous-flow reactors to minimize exposure .
  • Data validation : Cross-reference spectral data with databases (e.g., CAS Common Chemistry) and report uncertainties in elemental analysis .

Properties

IUPAC Name

ethylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H8N2/c1-2-4-3/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRIKZCFRVTHJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8N2
Source PubChem
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DSSTOX Substance ID

DTXSID1043831
Record name Ethylhydrazine
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Molecular Weight

60.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

624-80-6
Record name Ethylhydrazine
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Record name Ethylhydrazine
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Record name Hydrazine, ethyl-
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Record name Ethylhydrazine
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Record name Ethylhydrazine
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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